

Ceftaroline Fosamil: A Technical Review of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Ceftaroline fosamil			
Cat. No.:	B129207	Get Quote		

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: **Ceftaroline fosamil** is a fifth-generation cephalosporin with a broad spectrum of activity against clinically significant Gram-positive and Gram-negative bacteria. Notably, it is the first cephalosporin approved in the United States with activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides an in-depth technical review of ceftaroline's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative susceptibility data are summarized, and key pathways and workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction

Ceftaroline fosamil is a parenteral prodrug that is rapidly converted in vivo by plasma phosphatases to its biologically active form, ceftaroline.[1][2][3] It was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][4] The clinical efficacy of ceftaroline is rooted in its potent in vitro activity against a wide array of pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae and, uniquely among cephalosporins, MRSA. Its spectrum also covers common Gram-negative organisms, although it is not active against extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae or most non-fermentative bacilli like Pseudomonas aeruginosa.

Mechanism of Action





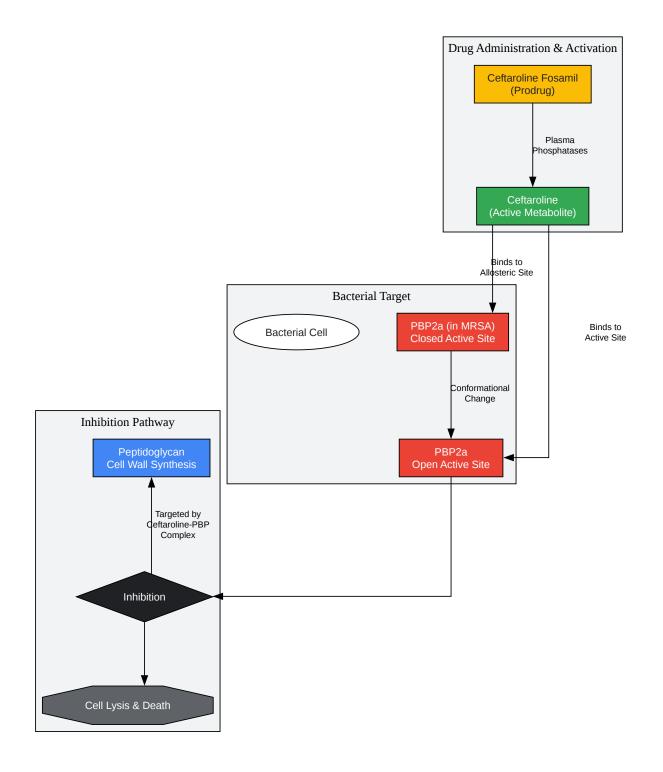


Like other β -lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through binding to essential penicillin-binding proteins (PBPs), which are enzymes critical for the transpeptidation step in peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.

Ceftaroline's expanded activity against resistant Gram-positive organisms is due to its high affinity for specific PBPs that are altered in these strains.

- Activity against MRSA: The primary mechanism of methicillin resistance in S. aureus is the expression of PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics. Ceftaroline is unique in its ability to bind to PBP2a with high affinity. Recent studies have revealed that ceftaroline binds to an allosteric site on PBP2a, which induces a conformational change that opens the closed active site. This allows a second ceftaroline molecule to bind covalently to the now-accessible active site, effectively inhibiting the enzyme.
- Activity against Streptococcus pneumoniae: Ceftaroline demonstrates potent activity against
 S. pneumoniae, including strains resistant to penicillin and other cephalosporins, by
 maintaining a high affinity for mutable PBPs such as PBP2x, PBP1a, and PBP2b.





Click to download full resolution via product page

Caption: Mechanism of Action for Ceftaroline against MRSA.



Antibacterial Spectrum: In Vitro Activity

The following tables summarize the in vitro activity of ceftaroline against a range of clinically relevant bacterial isolates, as determined by minimum inhibitory concentration (MIC) testing. Data are presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range.

Gram-Positive Pathogens

Ceftaroline demonstrates potent and broad activity against Gram-positive organisms, which are its primary therapeutic targets.

Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus



Organism (Resistance Phenotype)	No. of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s
S. aureus (All)	8469		0.5	1	
S. aureus (All)	61045	0.015–64	0.5	1	
Methicillin- Susceptible (MSSA)	4016		0.25	0.25	
Methicillin- Susceptible (MSSA)	25208	0.015–2	0.25	0.25	
Methicillin- Resistant (MRSA)	4453		1	1	
Methicillin- Resistant (MRSA)	35837	0.015–64	0.5	2	
Methicillin- Resistant (MRSA)		0.125-2		0.5-2	
Vancomycin- Intermediate (VISA)		0.25-4		2	

| Hetero-VISA (hVISA) | 100 | 0.25-4 | --- | 2 | |

Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae



Organism (Resistance Phenotype)	No. of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s
S. pneumonia e (All)	3593		0.015	0.12	
Penicillin- Resistant				≤0.5	
Ceftriaxone- Nonsusceptib le	1419		0.25	0.25	
Multidrug- Resistant (MDR)	4454		0.12	0.25	
Extensively Drug- Resistant (XDR)	1708		0.25	0.25	

| Cefotaxime-Resistant | 120 | 0.125-2 | --- | 0.5 | |

Table 3: In Vitro Activity of Ceftaroline against Other Gram-Positive Pathogens

Organism	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s)
Streptococcus pyogenes			≤0.015	
Streptococcus agalactiae			0.03	
Viridans Group Streptococci			0.035	



| Coagulase-Negative Staphylococci (MR) | --- | --- | 0.5 | |

Gram-Negative Pathogens

Ceftaroline's activity against Gram-negative bacteria is comparable to that of third-generation cephalosporins like ceftriaxone. It is effective against many common respiratory and enteric pathogens but lacks activity against ESBL-producing organisms and P. aeruginosa.

Table 4: In Vitro Activity of Ceftaroline against Common Gram-Negative Pathogens

Organism	% Susceptible	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s
Haemophilu s influenzae	100%		≤0.015	0.03	
Moraxella catarrhalis			0.12	0.25	
Escherichia coli	92.2%		≤0.12	0.5	
Klebsiella pneumoniae	94.1%		0.12	0.5	
Proteus mirabilis	97.7%		0.25	0.5	
Enterobacter spp.				≥4	

Experimental Protocols: Antimicrobial Susceptibility Testing

The quantitative data presented in this review were primarily generated using standardized antimicrobial susceptibility testing methods. The reference method cited in the majority of



studies is the broth microdilution technique, performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07-A10)

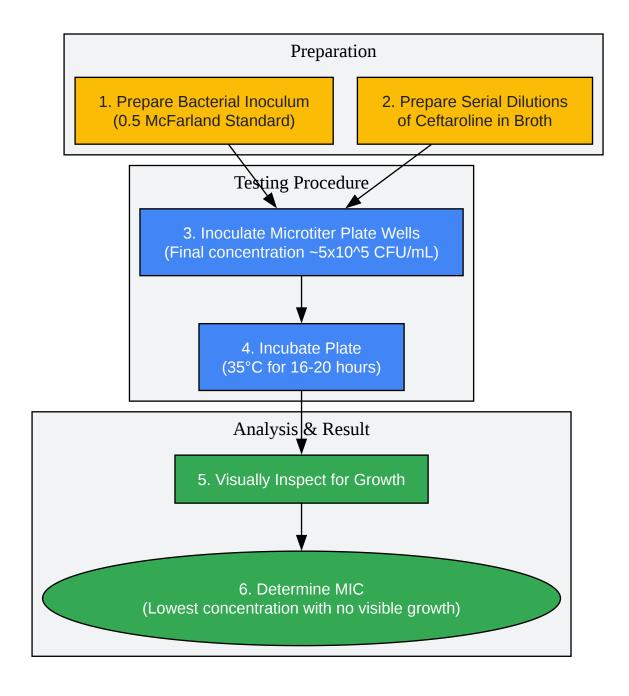
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Methodology:

- Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a saline or broth medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each test well.
- Antimicrobial Dilution: A serial two-fold dilution of ceftaroline is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus spp., the broth is supplemented with 2.5-5% lysed horse blood. For Haemophilus spp., Haemophilus Test Medium (HTM) is used.
- Inoculation: A multi-well microtiter plate is prepared where each well contains a specific
 concentration of ceftaroline. The standardized bacterial inoculum is added to each well.
 Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria),
 are included.
- Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Result Interpretation: The MIC is determined as the lowest concentration of ceftaroline that
 completely inhibits visible growth of the organism. This is assessed by visual inspection of
 the microtiter plate.

Quality Control: Concurrent testing of specific quality control (QC) strains, such as S. aureus ATCC 29213 and E. coli ATCC 25922, is performed to ensure the accuracy and reproducibility of the test results.





Click to download full resolution via product page

Caption: Experimental Workflow for Broth Microdilution MIC Testing.

Conclusion

Ceftaroline fosamil is a significant addition to the antimicrobial armamentarium, distinguished by its bactericidal activity against MRSA and resistant Streptococcus pneumoniae. Its mechanism of action, involving high-affinity binding to essential PBPs including the allosterically-activated PBP2a in MRSA, underpins this expanded spectrum. In vitro



surveillance data consistently demonstrate its potent activity against key Gram-positive pathogens and many common Gram-negative bacteria associated with skin infections and pneumonia. While its utility against Gram-negative organisms is limited by β -lactamase susceptibility, ceftaroline remains a valuable therapeutic option, particularly for empirical treatment of infections where resistant Gram-positive pathogens are suspected.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Ceftaroline Fosamil used for? [synapse.patsnap.com]
- 4. Ceftaroline fosamil: a new broad-spectrum cephalosporin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceftaroline Fosamil: A Technical Review of its Antibacterial Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129207#literature-review-on-ceftaroline-fosamil-s-antibacterial-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com